Didecyl phthalate is an organic compound belonging to the class of phthalate esters, characterized by its chemical formula . It is synthesized from phthalic anhydride and decanol, and it serves primarily as a plasticizer, enhancing the flexibility and durability of various polymers. Didecyl phthalate is a clear, oily liquid that exhibits low volatility and high oil solubility, making it suitable for applications in different industrial processes .
DDP is classified as a reproductive toxicant by the European Union and California Proposition 65 due to potential developmental and hormonal effects [, ]. Studies suggest DDP exposure might disrupt hormone function and fetal development []. However, the exact mechanisms and human health risks require further investigation.
DDP is combustible and can release hazardous fumes when burned [].
DDP can react with strong acids or bases, causing decomposition [].
The biological activity of didecyl phthalate has been a subject of study due to its potential health effects. Research indicates that it may cause skin reactions such as non-allergic contact dermatitis upon exposure . Moreover, its biodegradability has been assessed; didecyl phthalate showed approximately 10% biodegradation after 15 days in a domestic wastewater environment . This suggests that while it is somewhat persistent in the environment, it does undergo some degree of microbial degradation.
Didecyl phthalate is synthesized through an acid-catalyzed reaction between phthalic anhydride and decanol. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the ester bond. The general reaction can be summarized as follows:
This method allows for the production of didecyl phthalate in significant quantities for industrial applications .
Didecyl phthalate finds extensive use as a plasticizer in various industries. Its primary applications include:
The compound's properties make it suitable for applications requiring low volatility and high solubility in oils .
Studies on the interactions of didecyl phthalate with biological systems have highlighted its potential endocrine-disrupting effects, similar to other phthalates. Its interaction with cellular membranes and proteins can lead to alterations in normal biological functions, prompting ongoing research into its safety profile and regulatory status .
Didecyl phthalate shares structural similarities with several other phthalates, each exhibiting unique properties and applications. Below is a comparison table highlighting some similar compounds:
Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
Diethyl Phthalate | 222.24 | Commonly used in cosmetics; less hydrophobic | |
Di-n-hexyl Phthalate | 334.45 | Higher molecular weight; used in industrial applications | |
Butyl Benzyl Phthalate | 312.36 | Known for reproductive toxicity concerns | |
Diundecyl Phthalate | 466.70 | Larger alkyl group; different solubility properties |
Didecyl phthalate's unique feature lies in its longer carbon chain compared to many other common phthalates, which enhances its oil solubility and makes it particularly effective as a plasticizer in flexible materials .
Didecyl phthalate exhibits the molecular formula C₂₈H₄₆O₄ with a molecular weight of 446.66-446.67 g/mol [1] [2] [3]. The compound belongs to the phthalate ester family and is systematically named as didecyl benzene-1,2-dicarboxylate according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The Chemical Abstracts Service registry number 84-77-5 uniquely identifies this compound [1] [2].
The molecular structure consists of a central benzene ring bearing two carboxylate groups in the ortho (1,2) position, each esterified with a decyl alcohol moiety [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC, illustrating the symmetric arrangement of the two decyl ester chains attached to the phthalic acid backbone [4] [5].
Commercial didecyl phthalate preparations typically consist of mixtures of structural isomers rather than pure compounds with linear decyl chains [3]. Industrial products commonly contain branched chain isomers, as exemplified by diisodecyl phthalate (CAS 26761-40-0), which represents a mixture of branched chain isomers with predominantly ten-carbon side chains [6] [7]. This isomeric variation arises from the production process, where phthalic anhydride undergoes esterification with decyl alcohol mixtures containing both linear and branched decanol isomers [3].
The stereochemical considerations primarily involve the conformational flexibility of the decyl chains rather than traditional stereoisomerism. The long aliphatic chains can adopt various conformations, influencing the overall molecular geometry and physical properties. The InChI Key PGIBJVOPLXHHGS-UHFFFAOYSA-N indicates no stereogenic centers in the molecule, confirming the absence of optical isomerism [1] [4].
Didecyl phthalate demonstrates notable thermal stability characteristics that distinguish it from lower molecular weight phthalate esters. The compound maintains a liquid state at room temperature with a melting point of 4°C, indicating its predominantly amorphous nature at ambient conditions [3] [8]. The boiling point varies significantly with pressure, ranging from 261°C at 5 mmHg to 454-455°C at atmospheric pressure [3] [8] [9].
The thermal decomposition behavior of didecyl phthalate follows the general pattern observed for phthalate esters, with decomposition onset occurring in the temperature range of 525-575 K (252-302°C) [10]. This decomposition temperature range positions didecyl phthalate among the more thermally stable phthalate plasticizers, making it suitable for high-temperature processing applications.
For gas chromatography applications, didecyl phthalate exhibits a maximum use temperature of 150°C as a stationary phase [11]. This operational limit reflects the balance between thermal stability and acceptable vapor pressure for analytical applications. The compound demonstrates significantly reduced volatility compared to dioctyl phthalate, with volatility approximately one-quarter that of dioctyl phthalate [11].
The thermal degradation pathway of phthalate esters, including didecyl phthalate, typically involves the initial loss of ester side chains through hydrolysis or pyrolysis, followed by the formation of phthalic acid or phthalic anhydride [12] [13]. The presence of longer alkyl chains in didecyl phthalate contributes to its enhanced thermal stability compared to shorter-chain phthalates.
Phase transition characteristics include a flash point of 232°C, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [3] [8]. This relatively high flash point contributes to the safety profile of didecyl phthalate during processing and handling operations.
The solubility characteristics of didecyl phthalate reflect its predominantly hydrophobic nature, with water solubility limited to 0.33 mg/L at 24°C [3] [14] [15]. This low aqueous solubility is consistent with the compound's high molecular weight and extensive hydrophobic alkyl chain structure.
In contrast to its poor water solubility, didecyl phthalate demonstrates good solubility in various organic solvents, including alcohol, ether, acetone, and chloroform [3] [14]. This selective solubility pattern facilitates its use as a plasticizer and enables efficient extraction procedures for analytical purposes.
The partition behavior of didecyl phthalate is characterized by exceptionally high octanol-water partition coefficients. The logarithm of the octanol-water partition coefficient (log Kow) is reported as 9.05 [1] [16], while another source reports log P as 10.5 [15]. These values indicate strong partitioning into the organic phase and limited bioavailability in aqueous systems.
The estimated organic carbon normalized sorption coefficient (Koc) of 2.0×10⁶ suggests that didecyl phthalate will strongly adsorb to organic matter in soil and sediment systems [1] [17]. This high Koc value indicates essentially immobile behavior in terrestrial environments, with minimal potential for groundwater contamination through leaching.
Henry's Law constant for didecyl phthalate is 2.81×10⁻⁵ atm-m³/mol [15], indicating moderate volatilization potential from aqueous surfaces. However, the vapor pressure of 1.94×10⁻⁸ to 7.89×10⁻⁹ mmHg at 25°C demonstrates that the compound exists predominantly in the particulate phase in atmospheric systems [14] [15].
The atmospheric fate of didecyl phthalate is influenced by its reaction with hydroxyl radicals, with an estimated rate constant of 2.62×10⁻¹¹ cm³/molecule-sec [15]. This translates to an atmospheric half-life of approximately 15 hours, indicating relatively rapid removal from the gas phase through photochemical degradation [1].